2,4-Dibromo-1-(trifluoromethoxy)benzene
Overview
Description
2,4-Dibromo-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2F3O . It has a molecular weight of 319.901 .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-1-(trifluoromethoxy)benzene is 1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
2,4-Dibromo-1-(trifluoromethoxy)benzene is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
“2,4-Dibromo-1-(trifluoromethoxy)benzene” is an important raw material and intermediate used in organic synthesis . It can be used to produce a variety of other chemical compounds, serving as a building block in the synthesis of more complex molecules.
Pharmaceuticals
This compound can be used in the pharmaceutical industry . While the specific drugs that use this compound are not mentioned, it’s common for such compounds to be used in the synthesis of various pharmaceuticals.
Agrochemicals
Similar to its use in pharmaceuticals, “2,4-Dibromo-1-(trifluoromethoxy)benzene” can also be used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
Dyestuff
The compound can be used in the production of dyestuffs . Dyestuffs are substances that are used to give color to textiles, paper, leather, and other materials.
Research and Development
“2,4-Dibromo-1-(trifluoromethoxy)benzene” is likely used in research and development . Scientists and researchers may use this compound to explore its properties and potential applications in various fields.
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
2,4-dibromo-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVOILWGQCNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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